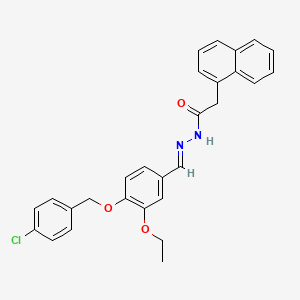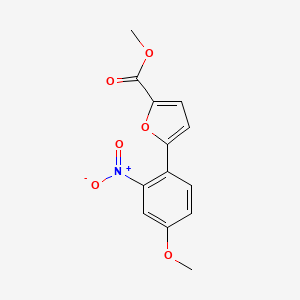
N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(1-naphthyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(1-naphthyl)acetohydrazide is a chemical compound with the following properties:
Chemical Formula: CHClN
CAS Number: 315223-84-8
Molecular Weight: 377.921 g/mol
This compound belongs to the class of hydrazides and exhibits interesting biological and chemical properties.
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it in the laboratory for specific studies.
Chemical Reactions Analysis
Reactivity:: N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(1-naphthyl)acetohydrazide may undergo various chemical reactions, including:
Oxidation: It could be oxidized under specific conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substitution reactions at various positions are possible.
Reagents: Commonly used reagents include hydrazine derivatives, halogens, and metal catalysts.
Conditions: Reactions occur under mild to moderate temperature and pressure conditions.
Major Products:: The major products formed during these reactions depend on the specific reaction type and conditions. Further research is needed to explore these products comprehensively.
Scientific Research Applications
Chemistry: As a building block for designing novel compounds.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing specialized materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(1-naphthyl)acetohydrazide stands out due to its unique structure. Similar compounds may include other hydrazides or benzylidene derivatives.
Properties
CAS No. |
767289-68-9 |
|---|---|
Molecular Formula |
C28H25ClN2O3 |
Molecular Weight |
473.0 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C28H25ClN2O3/c1-2-33-27-16-21(12-15-26(27)34-19-20-10-13-24(29)14-11-20)18-30-31-28(32)17-23-8-5-7-22-6-3-4-9-25(22)23/h3-16,18H,2,17,19H2,1H3,(H,31,32)/b30-18+ |
InChI Key |
RDOZAOWPSATHMY-UXHLAJHPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011730.png)
![4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011737.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide](/img/structure/B12011742.png)
![2-[(4-methoxybenzyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12011743.png)

![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011769.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12011778.png)
amino]benzoate](/img/structure/B12011781.png)
![4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12011807.png)
